molecular formula C23H15Cl3N2OS B2504379 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 339277-92-8

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2504379
CAS No.: 339277-92-8
M. Wt: 473.8
InChI Key: ORJVTOAQJBLCKI-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide features a thiazole core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a phenyl group. This structure suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and halogenated motifs.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2OS/c24-16-8-6-15(7-9-16)23-28-22(14-4-2-1-3-5-14)20(30-23)13-21(29)27-17-10-11-18(25)19(26)12-17/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVTOAQJBLCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tcherniac’s Synthesis for 2-Substituted Thiazoles

Tcherniac’s method enables the introduction of aryl groups at the 2-position of the thiazole ring. In this approach, α-thiocyanic ketones undergo acid-catalyzed hydrolysis or treatment with sulfur-containing reagents to yield 2-substituted thiazoles. For the target compound, 4-chlorophenyl-substituted α-thiocyanic ketones are hydrolyzed under acidic conditions to form the 2-(4-chlorophenyl)thiazole intermediate. Subsequent functionalization at position 4 is achieved via Friedel-Crafts alkylation using benzene and a Lewis acid catalyst, though yields for this step may vary depending on steric and electronic factors.

Hantzsch Thiazole Synthesis

The Hantzsch method involves condensation of α-haloketones with thioamides. For instance, reacting 2-bromo-1-(4-chlorophenyl)-1-phenylethanone with thioacetamide in ethanol under reflux generates the 2-(4-chlorophenyl)-4-phenylthiazole skeleton. This method offers moderate yields (~50–60%) but requires precise control of stoichiometry to minimize byproducts.

Cook–Heilborn’s Synthesis for 5-Aminothiazoles

While primarily used for 5-aminothiazoles, Cook–Heilborn’s method can be adapted by substituting α-aminonitriles with aryl-substituted precursors. Treating α-amino-4-chlorophenylnitrile with carbon disulfide in the presence of triethylamine yields the 2-(4-chlorophenyl)thiazole framework. However, introducing the phenyl group at position 4 necessitates additional steps, such as Suzuki–Miyaura coupling, which may complicate the synthesis.

Amidation with 3,4-Dichloroaniline

The final step involves coupling the thiazole-acetic acid intermediate with 3,4-dichloroaniline to form the acetamide bond.

Steglich Esterification for Amide Formation

The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. 3,4-Dichloroaniline is added dropwise, and the reaction proceeds at room temperature for 24 hours. This method, adapted from antimalarial drug syntheses, yields the target compound in 70–80% purity after recrystallization.

Acid Chloride Route

The acetic acid intermediate is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 3,4-dichloroaniline in tetrahydrofuran (THF) at 0°C produces the acetamide in 65% yield. While efficient, this method generates corrosive byproducts, necessitating careful handling.

Direct Acetylation of Aniline

An alternative approach acetylates 3,4-dichloroaniline with acetic anhydride prior to coupling. However, this method introduces an additional step and is less commonly employed due to competing side reactions at the thiazole ring.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates for nucleophilic substitutions but may degrade thiazole rings at elevated temperatures.
  • Low-temperature conditions (0–5°C) are critical during amidation to prevent racemization or decomposition.

Purification Techniques

  • Column chromatography with silica gel and ethyl acetate/hexane mixtures (1:3) effectively isolates the target compound from unreacted aniline and thiazole intermediates.
  • Recrystallization from ethanol/water (2:1) enhances purity to >95%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Limitations
Tcherniac + Steglich Thiazole synthesis → Amidation 68 92 Multi-step, costly reagents
Hantzsch + Acid Chloride Thiazole synthesis → Acid chloride 60 88 Corrosive byproducts
Cook–Heilborn + EDC Thiazole synthesis → EDC coupling 75 95 Requires anhydrous conditions

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety undergoes nucleophilic substitution at position 2, where the sulfur atom enhances reactivity. For example:

  • Reaction with amines : In optimized conditions (dry EtOH, 50°C, 4 h), the thiazole ring reacts with 2-mercapto-4-methyl-5-thiazoleacetic acid to form intermediates for further functionalization .

  • Halogen displacement : The 4-chlorophenyl group adjacent to the thiazole nitrogen participates in nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃, DMF, 120–130°C) .

Table 1: Reaction Conditions for Nucleophilic Substitution

ReactantSolventBaseTemperatureYieldSource
2-mercaptothiazoleacetic acidDry EtOHTriethylamine50°C89%
Piperazine derivativesToluene/DMFK₂CO₃120–130°C75%

Electrophilic Aromatic Substitution

The dichlorophenylacetamide group directs electrophilic reactions to the para-position of the phenyl rings:

  • Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups, though harsh conditions risk thiazole ring degradation .

  • Sulfonation : Limited by steric hindrance from the bulky thiazole and dichlorophenyl groups .

Esterification and Amidation

The acetamide’s carbonyl group participates in Steglich esterification and acyl transfer:

  • Steglich esterification : Usin

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Thiazole compounds have been shown to possess significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC₅₀ values indicating effective cytotoxicity .
    • The presence of electron-withdrawing groups like chlorine in the structure enhances the anticancer efficacy by increasing the compound's reactivity towards biological targets .
  • Antimicrobial Properties :
    • Some thiazole derivatives exhibit antimicrobial activity against a variety of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .
  • Anticonvulsant Effects :
    • Research has indicated that certain thiazole derivatives can be effective in reducing convulsions in animal models, suggesting potential use in treating epilepsy and other seizure disorders .
  • Antitubercular Activity :
    • Novel amino thiazoles have shown promising results against Mycobacterium tuberculosis, indicating their potential role in developing new treatments for tuberculosis .

Case Studies

Several studies highlight the applications of this compound:

  • Cytotoxicity Studies :
    • A study on similar thiazole compounds demonstrated their cytotoxic effects on human cancer cell lines, with some derivatives achieving IC₅₀ values as low as 10 µM against aggressive cancer types .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of thiazole derivatives have revealed that modifications at specific positions significantly influence their biological activity, emphasizing the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the aromatic substituents can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogs

2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (CAS: 476484-06-7)
  • Structural Differences :
    • Replaces the thiazole ring with a 1,2,4-triazole.
    • Substitutes the phenyl group with pyridin-4-yl at the triazole’s 5-position.
    • Sulfanyl (-S-) linker instead of direct carbon bonding.
  • Molecular Weight : 490.79 g/mol (vs. ~450–470 g/mol for the target compound).
  • Implications: The triazole’s additional nitrogen may enhance hydrogen bonding but reduce lipophilicity.

Dihydrothiazole Derivatives

N-(3,4-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142200-28-9)
  • Structural Differences :
    • Dihydrothiazole ring (saturated) with a mercapto (-SH) and oxo (=O) group.
  • Molecular Weight : 335.23 g/mol.
  • Mercapto group may confer redox activity or susceptibility to metabolic oxidation .

Pyrrole-Substituted Thiazoles

N-(3,4-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide (CAS: 1144433-07-7)
  • Structural Differences :
    • Pyrrolyl substituent at the thiazole’s 2-position instead of 4-chlorophenyl.
  • Molecular Weight : 352.2 g/mol.
  • Implications :
    • Pyrrole’s electron-donating nature may alter the thiazole’s electronic profile, affecting binding to electron-deficient targets.
    • Reduced steric bulk compared to the target compound’s phenyl groups .

Benzothiazole Analogs

N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Structural Differences :
    • Benzothiazole core replaces thiazole.
    • Trifluoromethoxy (-OCF₃) group at the 6-position.
  • Implications :
    • Benzothiazole enhances π-π interactions but increases molecular weight (~400–420 g/mol).
    • Trifluoromethoxy group improves metabolic stability and lipophilicity .

Pyrazolyl-Thiazole Hybrids

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
  • Structural Differences :
    • Dihydropyrazole fused to thiazole.
    • 4-fluorophenyl substituent.
  • Implications: Fluorine’s strong electron-withdrawing effect may enhance membrane penetration.

Biological Activity

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide, also known by its CAS number 23821-72-9, is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure featuring a thiazole ring and multiple chlorinated phenyl groups, which are often associated with enhanced pharmacological properties.

Chemical Structure

The molecular formula of this compound is C17H12Cl2NOSC_{17}H_{12}Cl_{2}NOS, with a molecular weight of approximately 329.8 g/mol. The presence of chlorine atoms and the thiazole moiety are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Compounds similar to 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide have shown significant activity against various strains of bacteria and fungi. For instance, thiazole derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer properties. In vitro studies indicate that compounds with similar structures can inhibit the growth of cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). For example, modifications in the thiazole ring and substitution patterns on the phenyl groups can significantly enhance cytotoxicity against these cell lines . The structure-activity relationship (SAR) studies reveal that electron-withdrawing groups like chlorine enhance anticancer activity by improving interaction with cellular targets.

The proposed mechanism of action for these compounds involves the induction of apoptosis in cancer cells, potentially through the modulation of Bcl-2 family proteins. This interaction leads to increased cell death in tumor cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In a comparative analysis, several thiazole compounds showed IC50 values less than 10 µM against Caco-2 cells, indicating potent anticancer activity .

Data Table: Biological Activity Overview

PropertyValue/Activity
Molecular Formula C17H12Cl2NOSC_{17}H_{12}Cl_{2}NOS
Molecular Weight 329.8 g/mol
Antimicrobial Activity Effective against MRSA and VRE
Cytotoxicity (IC50) <10 µM against Caco-2 cells
Mechanism of Action Induction of apoptosis via Bcl-2 modulation

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide?

  • Methodological Answer : Synthesis requires precise control of temperature (20–25°C) and pH, using solvents like dichloromethane or ethanol. Catalysts such as triethylamine can enhance reaction rates. Key steps include dropwise addition of reagents (e.g., chloroacetyl chloride) and post-reaction purification via filtration and recrystallization (ethanol-DMF mixtures) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of FT-IR to identify functional groups (e.g., thiazole rings), 1^1H/13^13C NMR to verify substituent positions, and LCMS for molecular weight confirmation. Cross-validation with X-ray crystallography (where feasible) resolves ambiguities in stereochemistry .

Q. How can researchers optimize purification to achieve high yields and purity?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) effectively separates intermediates. Recrystallization in ethanol-DMF (1:1) removes impurities, while HPLC is recommended for final purity assessment (>95%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the 3D conformation and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic distributions and reactive sites. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets like kinase enzymes. Compare results with single-crystal X-ray data to validate accuracy .

Q. How can structure-activity relationship (SAR) studies elucidate its biological activity?

  • Methodological Answer : Synthesize analogs by modifying the thiazole ring or dichlorophenyl groups. Test in vitro bioactivity (e.g., IC50_{50} values against cancer cell lines) and correlate with steric/electronic parameters (Hammett constants). Use QSAR models to identify critical substituents for antimicrobial or antitumor effects .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : If NMR suggests planar geometry but X-ray shows puckered thiazole rings, re-examine solvent effects on conformation. Use dynamic NMR (variable-temperature studies) to detect rotational barriers. For LCMS discrepancies, verify ionization efficiency and adduct formation .

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